REACTION_CXSMILES
|
O.[NH2:2][NH2:3].C([C:6]1([O:15][CH3:16])[CH:14]=[CH:13][C:9]([C:10](O)=[O:11])=[CH:8][CH2:7]1)C.O>C(O)C>[CH3:16][O:15][C:6]1[CH:14]=[CH:13][C:9]([C:10]([NH:2][NH2:3])=[O:11])=[CH:8][CH:7]=1 |f:0.1|
|
Name
|
|
Quantity
|
303 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
p-ethylanisic acid
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
C(C)C1(CC=C(C(=O)O)C=C1)OC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heat-refluxing for 20 hours
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
CUSTOM
|
Details
|
to precipitate a crystal
|
Type
|
CUSTOM
|
Details
|
The crystal was recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C(=O)NN)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 88.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 64.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |